molecular formula C15H13IN2O2 B11970360 2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

2-iodo-N'-(2-methoxybenzylidene)benzohydrazide

Cat. No.: B11970360
M. Wt: 380.18 g/mol
InChI Key: JJHJQFZBICVNKY-LICLKQGHSA-N
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Description

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13IN2O2 and a molecular weight of 380.187 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Chemical Reactions Analysis

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-iodo-N’-(2-methoxybenzylidene)benzohydrazide can be compared with other similar compounds such as:

    2-iodo-N’-(3-methoxybenzylidene)benzohydrazide: This compound has a similar structure but with the methoxy group at the 3-position instead of the 2-position.

    2-iodo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has the methoxy group at the 4-position.

    2-iodo-N’-(2-hydroxybenzylidene)benzohydrazide: This compound has a hydroxy group instead of a methoxy group.

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

2-iodo-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O2/c1-20-14-9-5-2-6-11(14)10-17-18-15(19)12-7-3-4-8-13(12)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

JJHJQFZBICVNKY-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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